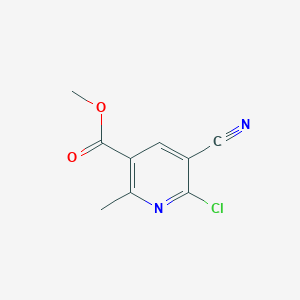

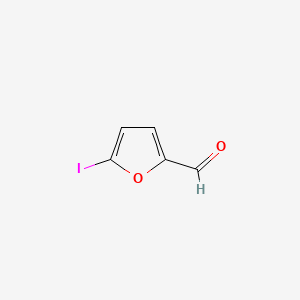

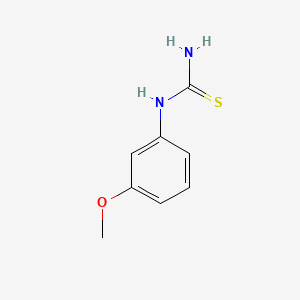

![molecular formula C8H5F3N4 B1300189 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole CAS No. 92712-48-6](/img/structure/B1300189.png)

5-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Descripción general

Descripción

5-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles known for their applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles, especially 5-substituted ones, are recognized for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is advantageous in drug design .

Synthesis Analysis

The synthesis of tetrazole derivatives, including this compound, typically involves methods based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides. These methods have evolved from early procedures to more recent ones, with a focus on reaction mechanisms and regioselectivity to avoid the formation of undesired isomers . The synthesis of perfluoroaryl-1H-tetrazoles, which are closely related to the compound , has been achieved with satisfactory yields and purity for certain derivatives, although some methods only allowed the observation of the desired species in very small quantities .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by a planar tetrazole ring, with aryl rings at the 1- and 5-positions showing no conjugation to the tetrazole groups. X-ray crystallography has been used to determine the structures of various tetrazole derivatives, revealing their crystalline forms and providing insights into their static and dynamic properties . For instance, the crystal structure of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole has been determined, showing that the tetrazole rings are essentially planar .

Chemical Reactions Analysis

Tetrazole derivatives can undergo various chemical reactions, including formal hydroamination, as demonstrated by the regioselective formal hydroamination of styrenes with 1-phenyl-1H-tetrazole-5-thiol, which results in the formation of tetrazolothione moieties . Additionally, the reactivity of tetrazole derivatives with unsaturated compounds has been explored, leading to the formation of difluoromethylenated 1,2,4-oxadiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the planarity of the tetrazole ring and the presence of substituents such as the trifluoromethyl group can affect the compound's lipophilicity and acidity, which are important parameters in drug design . The synthesis and characterization of multi-heterocyclic compounds containing tetrazole moieties have been carried out, with studies on their optimized geometry, electronic properties, and hyperpolarizability using density functional theory (DFT) . Molecular docking studies have also been performed to understand the orientation and interaction of tetrazole derivatives within the active sites of target enzymes .

Aplicaciones Científicas De Investigación

Green Synthesis and Antibacterial Activity

- Catalytic Applications in Green Synthesis : Nasrollahzadeh et al. (2018) discussed the use of a novel magnetic Brønsted acidic ionic liquid based on 5-phenyl-1H-tetrazole for the green synthesis of antibacterially active 1-carbamoyl-1-phenylureas. This method boasts high yields, short reaction times, and simple procedures under environmentally friendly conditions (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).

Coordination Chemistry

- Synthesis and Coordination Chemistry : Gerhards et al. (2015) achieved success in preparing fluorinated 5-aryl-1H-tetrazoles, notably (3,5-bis(trifluoromethyl)phenyl)tetrazole. These compounds were used to create complexes like [(BTFT)2Cu(Py)2]n, with the study providing insights into the coordination chemistry of these tetrazoles (Gerhards et al., 2015).

Drug Design and Medicinal Chemistry

- Role in Drug Design : Mittal and Awasthi (2019) discussed the importance of 5-substituted 1H-tetrazoles in medicinal chemistry, particularly as bioisosteric replacements for carboxylic acids in various clinical drugs, highlighting their applications in drug design due to their high nitrogen content and stability (Mittal & Awasthi, 2019).

Corrosion Inhibition

- Corrosion Inhibition : Zucchi et al. (1996) studied the inhibiting action of tetrazole derivatives on copper corrosion in chloride solutions, demonstrating their effectiveness as corrosion inhibitors. This highlights their potential application in protecting metals against corrosive environments (Zucchi, Trabanelli, & Fonsati, 1996).

Molecular Docking and Enzyme Inhibition

- Molecular Docking and Enzyme Inhibition : Studies by Al-Hourani et al. (2015) and others have explored the molecular docking of tetrazole derivatives to understand their interactions with enzymes like cyclooxygenase-2, indicating their potential in designing enzyme inhibitors (Al-Hourani et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-2-5(4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSLGOVYXMQPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351686 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

92712-48-6 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

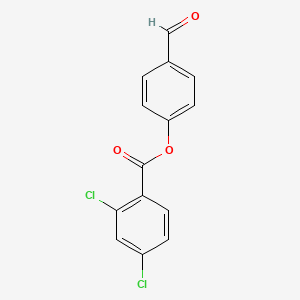

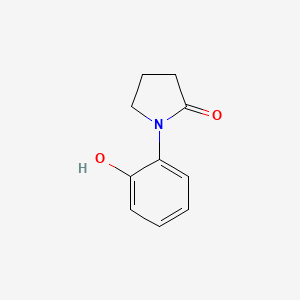

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)

![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)